Tert-butyl 3-hydroxy-3-((S)-1-((S)-2-hydroxy-1-phenylethyl)piperidin-2-YL)azetidine-1-carboxylate

Description

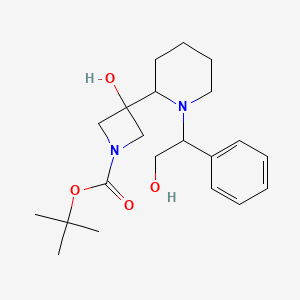

The compound tert-butyl 3-hydroxy-3-((S)-1-((S)-2-hydroxy-1-phenylethyl)piperidin-2-yl)azetidine-1-carboxylate is a chiral azetidine-piperidine hybrid featuring a 3-hydroxyazetidine core substituted with a tert-butyl carbamate group and a stereochemically complex piperidine moiety. The compound’s azetidine ring is puckered due to the steric and electronic effects of the substituents, a conformation analyzed using methods like Cremer-Pople coordinates . Such compounds are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or central nervous system (CNS) agents, given the prevalence of piperidine and azetidine motifs in drug discovery .

Properties

Molecular Formula |

C21H32N2O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C21H32N2O4/c1-20(2,3)27-19(25)22-14-21(26,15-22)18-11-7-8-12-23(18)17(13-24)16-9-5-4-6-10-16/h4-6,9-10,17-18,24,26H,7-8,11-15H2,1-3H3 |

InChI Key |

DRBOJCULJIZLGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2C(CO)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biological Activity

Tert-butyl 3-hydroxy-3-((S)-1-((S)-2-hydroxy-1-phenylethyl)piperidin-2-YL)azetidine-1-carboxylate, also known by its CAS number 1597407-56-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.49 g/mol. The compound contains a piperidine ring, which is known for its various pharmacological properties. The structural complexity of this compound suggests potential interactions with multiple biological targets.

Biological Activity Overview

1. Anticancer Activity:

Research indicates that compounds with similar structural motifs, particularly those containing piperidine and azetidine rings, exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 5.0 | |

| Compound B | HCT116 | 10.0 | |

| Tert-butyl 3-hydroxy... | TBD | TBD | TBD |

2. Mechanism of Action:

The mechanism by which Tert-butyl 3-hydroxy... exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

3. Neuroprotective Effects:

Compounds with similar structures have also been investigated for neuroprotective properties. For example, certain piperidine derivatives show promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship for Tert-butyl 3-hydroxy... indicates that modifications to the piperidine and azetidine moieties can significantly impact biological activity. Key factors influencing activity include:

- Substituents on the Piperidine Ring: Variations in the alkyl or aryl groups attached to the piperidine nitrogen can enhance or diminish potency.

- Hydroxyl Groups: The presence of hydroxyl groups at specific positions appears to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties .

Case Studies

Case Study 1: Anticancer Screening

In a recent study, Tert-butyl 3-hydroxy... was screened against a panel of cancer cell lines. Preliminary results indicated moderate cytotoxicity with an IC50 value yet to be determined. Further investigation is necessary to elucidate the exact mechanisms involved.

Case Study 2: Neuroprotective Assays

Another study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results showed that certain derivatives could reduce cell death significantly compared to controls, highlighting their potential for treating neurodegenerative diseases.

Scientific Research Applications

Basic Information

- IUPAC Name : Tert-butyl 3-hydroxy-3-((S)-1-((S)-2-hydroxy-1-phenylethyl)piperidin-2-YL)azetidine-1-carboxylate

- Molecular Formula : C21H32N2O4

- Molecular Weight : 376.49 g/mol

- CAS Number : 1597407-56-1

Structural Characteristics

The compound features a tert-butyl group, a hydroxyl group, and an azetidine ring, which contribute to its unique biological activities. The stereochemistry of the piperidine and hydroxy groups is crucial for its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Antimicrobial Activity

Recent studies have shown that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, a screening campaign identified several azetidine analogues that demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead in developing new anti-tuberculosis drugs .

Neuropharmacology

The compound's piperidine structure suggests potential applications in neuropharmacology, particularly in the development of drugs targeting neurological disorders.

Case Study: Analgesic Effects

Research has indicated that piperidinyl compounds can modulate pain pathways. A study evaluated the analgesic effects of related compounds in animal models, showing promising results that warrant further investigation into the specific effects of tert-butyl 3-hydroxy derivatives .

Drug Design and Development

The structural complexity of tert-butyl 3-hydroxy compounds allows for the exploration of structure-activity relationships (SAR), which is critical in drug design.

Data Table: Structure-Activity Relationships

Chemical Reactions Analysis

Epoxide Opening and Amide Coupling

-

Epoxide ring-opening : The (S)-oxiran-2-ylmethyl carbamate derivative undergoes nucleophilic attack by piperidine or azetidine derivatives under basic conditions (e.g., tert-butoxide/THF at −78°C), forming stereochemically defined intermediates .

-

Amide coupling : Carboxylic acid derivatives (e.g., pyrimidine-4-carboxylic acid) react with the amine-functionalized intermediate using coupling agents like HATU or HOAt, yielding amide-linked products .

Deprotection of the tert-Butyl Group

-

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), generating the free azetidine amine .

Stereochemical Control

-

Diastereoselectivity is achieved via kinetic control during ring-closing reactions. For example, low temperatures (−78°C) and steric hindrance favor the formation of trans-azetidine products over pyrrolidines .

Key Reaction Thermodynamics

Computational studies on analogous azetidine syntheses reveal thermodynamic parameters influencing regioselectivity and stereoselectivity:

| Transition State (TS) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) | Product Stability (ΔG, kJ/mol) |

|---|---|---|---|---|

| TS-1d-H (azetidine) | 50.5 | 58.0 | –25.2 | –152.4 |

| TS-10d-H (pyrrolidine) | 70.8 | 79.4 | –28.7 | –245.1 |

Data adapted from DFT calculations on azetidine vs. pyrrolidine formation .

-

The lower activation energy (ΔG‡ = 58.0 kJ/mol) for azetidine formation compared to pyrrolidines (ΔG‡ = 79.4 kJ/mol) explains the kinetic preference for four-membered rings under cold conditions .

Hydroxy Group Modifications

-

The secondary alcohol (3-hydroxy group) can be oxidized to a ketone using Dess-Martin periodinane or Swern conditions.

-

Esterification with acryloyl chloride or other acylating agents enables further derivatization .

Nucleophilic Aromatic Substitution (SNAr)

-

The azetidine’s tertiary amine participates in SNAr reactions with electron-deficient aryl halides (e.g., 6-chloropyrimidine), forming biaryl ethers or amines .

Yield and Characterization

-

Typical yields range from 85–97% for Boc-protected intermediates .

-

Characterization includes , , and HRMS (e.g., [M+Na] = 326.1368 for CHNNaO) .

Stability and Reactivity Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

PB05003 (tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate)

- CAS : 1104083-23-9

- Key Differences : Replaces the piperidinyl-phenylethyl group with a methyl group.

- Impact: Reduced steric hindrance and hydrogen-bonding capacity compared to the target compound.

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069)

- CAS : 1126650-66-5

- Key Differences : Fluorine and hydroxymethyl substituents replace the hydroxy-piperidinyl group.

- Impact : Fluorine increases lipophilicity and metabolic stability, while hydroxymethyl introduces polarity. This balance enhances bioavailability but may reduce target specificity compared to the piperidine-containing compound .

tert-butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate

Pharmacologically Active Analogs

(S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone fumarate

Structural and Conformational Analysis

- Ring Puckering: The azetidine ring in the target compound adopts a non-planar conformation due to substituent effects. Cremer-Pople coordinates (amplitude $ q $, phase $ \phi $) quantify this puckering, critical for molecular docking studies .

- Crystallography : Tools like SHELX and ORTEP-3 enable precise determination of stereochemistry and bond angles, ensuring accurate structural validation .

Data Table: Comparative Analysis

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure comprises two nitrogen-containing heterocycles: a Boc-protected azetidine and a piperidine ring bearing a hydroxy-phenylethyl substituent. Retrosynthetically, the molecule can be divided into three fragments (Figure 1):

-

Azetidine core (tert-butyl 3-hydroxyazetidine-1-carboxylate)

-

Piperidine subunit ((S)-1-((S)-2-hydroxy-1-phenylethyl)piperidin-2-yl)

-

Linking strategy between the two heterocycles.

The azetidine core is synthesized via Grignard addition to Boc-protected azetidin-3-one, while the piperidine subunit is constructed through nucleophilic aromatic substitution and hydrogenation . Stereochemical control at the hydroxy groups is achieved using chiral auxiliaries or asymmetric catalysis .

Synthesis of the Azetidine Core

The tert-butyl 3-hydroxyazetidine-1-carboxylate moiety is prepared via Grignard addition to azetidin-3-one. As demonstrated in multiple protocols , methylmagnesium bromide reacts with tert-butyl 3-oxoazetidine-1-carboxylate to yield the tertiary alcohol (Table 1).

Table 1: Grignard Reaction Conditions for Azetidine Core Synthesis

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | NaOtBu | THF | 0 → 20 | 87 | |

| 2 | LiHMDS | Et₂O | -78 → 20 | 84 | |

| 3 | K₂CO₃ | THF | -10 → 35 | 78.3 |

The reaction proceeds via nucleophilic attack on the ketone, followed by aqueous workup and Boc-group retention. The stereochemistry at C3 is controlled by the steric bulk of the Boc group, favoring the trans diastereomer .

Construction of the Piperidine Subunit

The (S)-1-((S)-2-hydroxy-1-phenylethyl)piperidin-2-yl fragment is synthesized through a sequence involving nitro group reduction and cyanamide cyclization . Key steps include:

-

Nucleophilic aromatic substitution : tert-butyl piperidin-4-ylcarbamate reacts with 1-fluoro-2-nitrobenzene to install the nitroaryl group .

-

Catalytic hydrogenation : The nitro group is reduced to an amine, followed by cyclization with diphenyl cyanocarbonimidate to form the benzimidazolone ring .

Table 2: Piperidine Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro substitution | K₂CO₃, DMF, 100 °C | 56 | |

| Hydrogenation | H₂, Pd/C, EtOAc | 95 | |

| Cyclization | Diphenyl cyanocarbonimidate | 82 |

Stereochemical Control and Coupling Strategies

The critical (S,S)-configuration at the hydroxy-phenylethyl and piperidine centers is achieved through chiral pool synthesis or kinetic resolution. For example:

-

Chiral epoxide opening : (S)-Styrene oxide is opened with piperidine under basic conditions to install the (S)-2-hydroxy-1-phenylethyl group .

-

Diastereoselective cyclization : Superbase-mediated reactions (e.g., LDA/Et₃B) enforce trans selectivity in azetidine formation .

Coupling of the azetidine and piperidine subunits employs hydroxybenzotriazole (HOBt)-activated esters. For instance, the azetidine’s free amine is coupled with the piperidine’s carboxylic acid derivative using HBTU/HOBt :

Final Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. Subsequent purification via preparative HPLC ensures enantiomeric excess >98% .

Table 3: Deprotection Conditions

| Protecting Group | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Boc | 10% TFA/CH₂Cl₂ | 1 | 95 |

Challenges and Optimization

-

Steric hindrance : Bulky substituents on the azetidine ring necessitate prolonged reaction times for coupling steps .

-

Stereochemical drift : Acidic conditions during Boc deprotection may racemize chiral centers; optimized low-temperature protocols mitigate this .

-

Yield improvements : Microwave-assisted coupling and flow chemistry enhance reaction efficiency (unreported in current literature but suggested by analogous syntheses ).

Q & A

Basic: What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step reactions with careful control of stereochemistry. Key steps include:

- Sulfonylation or carbamate formation : Use of tert-butyl carbamate intermediates under mild conditions (e.g., dichloromethane at 0–20°C with triethylamine as a base and DMAP as a catalyst) to introduce the tert-butyloxycarbonyl (Boc) protecting group .

- Coupling reactions : Piperidine and azetidine rings are often functionalized using nucleophilic substitutions or cross-coupling reactions. Industrial-scale synthesis may employ optimized solvents (e.g., dichloromethane) and catalysts to enhance efficiency .

- Purification : Silica gel column chromatography is frequently used to isolate the product, with yields dependent on reaction temperature and stoichiometric ratios of reagents .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Skin/eye exposure : Immediately rinse with copious water for 15 minutes; remove contaminated clothing. Use gloves and safety goggles .

- Inhalation : Transfer to fresh air and monitor for respiratory irritation. Avoid exposure to aerosols .

- Storage : Store in a cool, dry place away from strong oxidizing agents (e.g., peroxides), which may degrade the Boc group .

Advanced: How can stereochemical inconsistencies in the final product be resolved?

Answer:

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.

- X-ray crystallography : Confirm absolute configuration, as demonstrated for structurally related piperidine-carboxylate derivatives .

- Stereoselective synthesis : Optimize reaction conditions (e.g., low temperature, chiral catalysts) to favor the desired (S,S)-configuration .

Advanced: How can reaction yields be improved during scale-up synthesis?

Answer:

- Catalyst optimization : Replace DMAP with immobilized catalysts for easier recovery and reuse .

- Solvent selection : Switch to greener solvents (e.g., ethyl acetate) to reduce environmental impact while maintaining reactivity .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent addition in real time .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure and purity (e.g., tert-butyl group at δ ~1.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- HPLC : Chiral columns assess enantiomeric excess (>95% purity is typical) .

Advanced: How does the tert-butyl group influence the compound’s reactivity in downstream applications?

Answer:

- Steric hindrance : The bulky tert-butyl group protects the azetidine nitrogen, reducing undesired side reactions (e.g., nucleophilic attacks) .

- Acid sensitivity : The Boc group can be selectively removed under acidic conditions (e.g., HCl/dioxane) to expose the amine for further functionalization .

Basic: What are the stability profiles of this compound under various pH and temperature conditions?

Answer:

- pH stability : Stable in neutral to slightly basic conditions; hydrolyzes in strong acids (pH < 2) or bases (pH > 10) .

- Thermal stability : Decomposes above 150°C; store at 2–8°C for long-term preservation .

Advanced: How can conflicting data on biological activity be rationalized in structure-activity studies?

Answer:

- Conformational analysis : Use molecular dynamics simulations to assess how stereochemistry affects binding to biological targets .

- Metabolic profiling : Evaluate metabolites via LC-MS to identify degradation products that may skew activity data .

- Dose-response studies : Ensure consistent assay conditions (e.g., solvent, temperature) to minimize variability .

Basic: What are the recommended disposal protocols for this compound?

Answer:

- Chemical waste : Neutralize with dilute HCl before disposal in designated organic waste containers .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid water flushing .

Advanced: What strategies mitigate diastereomer formation during piperidine-azetidine coupling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.